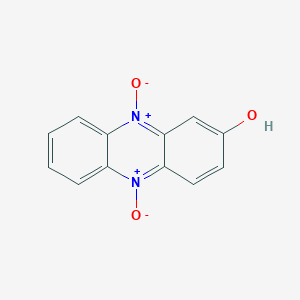

2-Hydroxyphenazine 5,10-Dioxide

Descripción general

Descripción

2-Hydroxyphenazine 5,10-Dioxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its unique structural features and significant biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyphenazine 5,10-Dioxide typically involves the oxidative cyclization of 1,2-diaminobenzene derivatives. One common method includes the condensation of benzofurazan oxide with enolizable cyclohexane-1,2-dione in the presence of a base, such as secondary or tertiary amines . This reaction yields a mixture of phenazin-1-ol 5,10-oxide and 10-oxide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar oxidative cyclization reactions, optimized for higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyphenazine 5,10-Dioxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different phenazine derivatives.

Reduction: The compound can be reduced to its corresponding hydroxyphenazine.

Substitution: Electrophilic substitution reactions can occur at the phenazine ring.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is often employed for reduction.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

Oxidation: Further oxidized phenazine derivatives.

Reduction: Hydroxyphenazine.

Substitution: Halogenated phenazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Applications

The primary focus of research on 2-Hydroxyphenazine 5,10-Dioxide has been its potential as an anticancer agent . Studies indicate that it may act as a selective cytotoxic agent against cancer cells, particularly in hypoxic conditions:

- Selective Cytotoxicity : Research has demonstrated that derivatives of phenazine 5,10-dioxides can selectively target hypoxic tumor cells while sparing normal cells. For instance, compounds like 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide have shown promising results in preclinical models .

- Mechanism of Action : The mechanism involves bioreductive activation under low oxygen conditions, leading to the production of reactive oxygen species (ROS) that induce cell death in cancer cells . This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutics.

Antimicrobial Properties

In addition to its anticancer potential, this compound is being investigated for its antimicrobial properties :

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including microwave irradiation techniques that enhance yields and reduce reaction times. The exploration of derivatives has led to the identification of compounds with improved biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Iodinin | Two hydroxyl groups; potent against leukemia | High antimicrobial and cytotoxic activity |

| Myxin | Methylated hydroxyl group; selective for certain cancers | Significant antimicrobial properties |

| Phenazine | Lacks oxygen substituents; less reactive | General antimicrobial activity |

| 1-Hydroxyphenazine | Hydroxyl group at position 1; less oxidized | Moderate biological activity |

This table illustrates the structural variations among related compounds and their respective biological activities, highlighting the unique features of this compound.

Case Studies and Research Findings

Several studies have documented the efficacy of phenazine derivatives in cancer treatment:

- In Vivo Studies : Research involving chemically induced rat breast tumors demonstrated that certain derivatives exhibited significant antitumor activities without systemic toxicity .

- Cytotoxicity Assays : In vitro assays have shown that these compounds can induce DNA fragmentation and cell cycle arrest in cancer cell lines under both hypoxic and normoxic conditions .

Mecanismo De Acción

The mechanism of action of 2-Hydroxyphenazine 5,10-Dioxide involves the generation of reactive oxygen species (ROS) under hypoxic conditions. This leads to oxidative stress and damage to cellular components, particularly DNA . The compound’s ability to intercalate into DNA further inhibits DNA replication, contributing to its cytotoxic effects .

Comparación Con Compuestos Similares

Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide): Known for its potent cytotoxic properties.

Myxin (1-Hydroxy-6-Methoxyphenazine 5,10-Dioxide): Exhibits selective cytotoxicity towards certain cancer cell lines.

Uniqueness: 2-Hydroxyphenazine 5,10-Dioxide is unique due to its specific hydroxyl and dioxide functionalities, which contribute to its distinct chemical reactivity and biological activity. Its ability to generate ROS and intercalate into DNA under hypoxic conditions sets it apart from other phenazine derivatives .

Actividad Biológica

2-Hydroxyphenazine 5,10-dioxide (HPD) is a compound of significant interest due to its potential as a bioreductive cytotoxin, particularly in the context of cancer therapy. Its unique properties allow it to selectively target hypoxic tumor environments, which are common in solid tumors due to inadequate blood supply. This article explores the biological activity of HPD, including its mechanisms of action, structure-activity relationships, and relevant case studies.

HPD functions primarily as a prodrug that becomes activated under hypoxic conditions. The bioreductive activation leads to the generation of reactive oxygen species (ROS), particularly hydroxyl radicals (), which can induce oxidative stress and DNA damage in cancer cells. This mechanism is crucial for its cytotoxic effects, especially in tumors where oxygen levels are low.

- Bioreductive Activation : Under hypoxic conditions, HPD undergoes one-electron reduction, resulting in the release of radicals. These radicals cause significant damage to cellular components, including DNA, which can lead to cell death.

- Selective Cytotoxicity : Studies have shown that HPD and its derivatives exhibit selective toxicity towards hypoxic cells while sparing normoxic cells, making them promising candidates for targeted cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of HPD is influenced by its chemical structure. Various derivatives of phenazine 5,10-dioxide have been synthesized to enhance potency and selectivity:

The introduction of halogen groups at specific positions on the phenazine ring has been shown to enhance the compound's ability to penetrate cell membranes and increase its cytotoxic potency against cancer cell lines such as MOLM-13 and HCT-116 .

Case Studies

- In Vitro Studies : Research involving MOLM-13 human acute myeloid leukemia cells demonstrated that HPD derivatives could induce apoptosis through oxidative stress mechanisms. The most effective derivatives showed EC50 values at sub-micromolar concentrations .

- In Vivo Studies : In chemically induced rat breast tumor models, HPD exhibited significant antitumor efficacy without systemic toxicity. The absence of adverse effects on healthy tissues highlights the potential for selective therapeutic applications in oncology .

- Comparative Analysis with Other Compounds : When compared to other bioreductive agents like tirapazamine, HPD derivatives showed superior selectivity for hypoxic environments, making them more suitable for targeting solid tumors .

Propiedades

IUPAC Name |

5,10-dioxidophenazine-5,10-diium-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYLMFASUBJXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322175 | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303-80-0 | |

| Record name | 2-Phenazinol,10-dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-Dioxy-phenazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?

A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]

Q2: What is the proposed mechanism of action for these compounds?

A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.

Q3: How does the structure of these compounds influence their activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the core this compound structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []

Q4: Have these compounds shown efficacy in preclinical models?

A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.

Q5: What are the challenges in developing these compounds further?

A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.